molecular formula C16H18N2O4 B13905426 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid

6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid

Cat. No.: B13905426
M. Wt: 302.32 g/mol
InChI Key: VBQGIJMCHOYVIQ-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.

    Substitution: Deprotection of the Boc group yields the free amine, which can be further functionalized.

Scientific Research Applications

6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, providing a balance of stability and reactivity that is valuable in various chemical and biological applications .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-4-carboxylic acid

InChI

InChI=1S/C16H18N2O4/c1-9-7-12(14(19)20)11-8-10(5-6-13(11)17-9)18-15(21)22-16(2,3)4/h5-8H,1-4H3,(H,18,21)(H,19,20)

InChI Key

VBQGIJMCHOYVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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